Home > Products > Screening Compounds P47589 > 3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide
3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide - 1421458-83-4

3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide

Catalog Number: EVT-6636421
CAS Number: 1421458-83-4
Molecular Formula: C22H24N6O
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

NGB 2904 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide]

    Compound Description: NGB 2904 acts as a dopamine D3 receptor antagonist []. It displays the ability to block quinpirole-induced yawning, indicating its interaction with dopaminergic pathways. Studies in rhesus monkeys have revealed that NGB 2904 does not exhibit cocaine-like effects but can decrease both food and cocaine-maintained responding.

CJB 090 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide]

    Compound Description: CJB 090 functions as a partial agonist at dopamine D3 receptors []. Like NGB 2904, it can block quinpirole-induced yawning. Research in rhesus monkeys suggests that CJB 090 can attenuate the discriminative and reinforcing effects of cocaine without mimicking cocaine's effects. Notably, CJB 090 has been observed to reduce both food and cocaine-maintained responding.

2-(4-Methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a)

    Compound Description: This pyrazole-3-carboxamide derivative displays promising cytotoxic activity against various cancer cell lines, including the MCF-7 human breast cancer cell line []. Its IC50 value against MCF-7 cells is 3.3 mM. Importantly, it induces cell cycle arrest at the EGFR phase, suggesting apoptotic cell death induction.

2-(2-Methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c)

    Compound Description: This compound, another pyrazole-3-carboxamide derivative, exhibits promising cytotoxic activity against several cancer cell lines, including the MCF-7 human breast cancer cell line []. Similar to 5a, it shows an IC50 value of 3.3 mM against MCF-7 cells and induces cell cycle arrest at the EGFR phase, pointing towards apoptotic cell death induction.

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate (10f phosphate)

    Compound Description: Compound 10f phosphate stands out as a potent antimicrobial agent with an enhanced safety profile []. It exhibits notable water solubility, reaching 47.1 mg/mL, which proves beneficial for in vivo testing. In mouse models of MRSA systemic infection, 10f phosphate significantly improves survival rates compared to linezolid. Furthermore, it displays high oral bioavailability, measured at 99.1%. Notably, in vivo toxicology experiments suggest that 10f phosphate is likely to cause less bone marrow suppression compared to other antimicrobial agents.

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

    Compound Description: WAY-100635 serves as a high-affinity ligand for the 5-HT1A receptor []. Its structure incorporates a piperazine ring linked to a cyclohexanecarboxamide moiety and a pyridyl group. Efforts to develop radiolabeled analogs for SPECT imaging involved substituting the cyclohexyl moiety with bridgehead-iodinated bridge-fused rings.

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

    Compound Description: BI 665915 is a potent inhibitor of 5-lipoxygenase activating protein (FLAP) []. It exhibits excellent binding potency to FLAP (IC50 < 10 nM) and effectively inhibits LTB4 synthesis in human whole blood (IC50 < 100 nM). BI 665915 possesses a favorable cross-species drug metabolism and pharmacokinetics (DMPK) profile, predicting low human clearance. Its cytochrome P450 3A4 profile suggests a reduced risk of drug-drug interactions. In murine ex vivo whole blood studies, BI 665915 displays a linear dose-exposure relationship and dose-dependent LTB4 production inhibition.

4-(5-(2-(3,5-Bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride (fosnetupitant)

    Compound Description: Fosnetupitant, a neurokinin receptor antagonist, is frequently used in combination with palonosetron hydrochloride and dexamethasone []. This combination is employed to prevent acute and delayed nausea and vomiting in patients receiving highly emetogenic cancer chemotherapy. Fosnetupitant acts as a prodrug and is metabolized to its active form, aprepitant.

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate

    Compound Description: This compound features a piperazine ring substituted with a methoxyphenyl group and an ethylpyridin-2-amine moiety []. It exists as a monohydrate and forms chains through O—H⋯N hydrogen bonds mediated by water molecules. Additionally, weak N—H⋯O, C—H⋯N, and C—H⋯O interactions contribute to the stability of its crystal structure.

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate

    Compound Description: This compound is a hydrochloride monohydrate salt form of nilotinib [], an anti-cancer drug known for its protein kinase inhibiting properties.

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

    Compound Description: This compound incorporates a piperazine ring substituted with a trifluoromethylphenyl group and a tetrahydrothieno[3,2-c]pyridinyl moiety []. Its crystal structure is characterized by weak C—H⋯O and C—H⋯π interactions, resulting in the formation of layers parallel to (101).

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide (25)

(3,3-Difluoropyrrolidin-1-yl){(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

    Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor investigated for the treatment of type 2 diabetes, reaching Phase 3 clinical trials [, ]. It demonstrates rapid absorption in rats, dogs, and humans, with peak plasma concentrations achieved within 1 hour post-administration. The primary circulating form is the parent drug, indicating good metabolic stability. Metabolism mainly involves hydroxylation at the 5' position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4. Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and pyrimidine ring scission. Phase II metabolism encompasses carbamoyl glucuronidation, glucosidation, and conjugation with creatinine. PF-00734200 effectively stimulates insulin secretion and enhances glucose tolerance in nonclinical models. Its pharmacokinetic profile suggests complete absorption and wide distribution into extravascular tissues.

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364 or taranabant)

    Compound Description: MK-0364, also known as taranabant, acts as a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist [, , ]. It shows promising results in preclinical models of obesity, demonstrating potent inhibition of food intake and weight gain in diet-induced obese (DIO) rats. Taranabant's mechanism involves binding to the CB1R, effectively blocking the actions of cannabinoids. Structural studies revealed that taranabant exhibits a significant degree of rigidity along its backbone but maintains flexibility around specific bonds.

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride (II)

    Compound Description: This heterocyclic compound, derived from 1-isonicotinoyl-4-phenylthiosemicarbazide, is a 1,3,4-oxadiazole derivative []. Its structure exhibits planarity with specific dihedral angles between the 1,3,4-oxadiazole ring, phenyl ring, and pyridinium ring. Intramolecular hydrogen bonds, including N—H···Cl, C—H···N, and C—H···Cl interactions, contribute to its stability. The compound also forms a three-dimensional network through intermolecular hydrogen bonds such as N—H···N, C—H···N, and C—4···Cl interactions.

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione (III)

    Compound Description: This compound, also derived from 1-isonicotinoyl-4-phenylthiosemicarbazide, is a heterocyclic 1,2,4-triazole derivative []. Unlike the planar structure of its 1,3,4-oxadiazole counterpart, this molecule adopts a non-planar conformation. The phenyl and pyridyl rings form specific dihedral angles with the 1,2,4-triazole ring. Intermolecular hydrogen bonds, including N—H···N, C—H···N, and C—H···S1 interactions, contribute to the formation of a three-dimensional network within its crystal structure.

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

    Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3 []. This compound exhibits significant antitumor activity in vivo, effectively inhibiting the growth of RT112 bladder cancer xenografts that overexpress wild-type FGFR3. The development of NVP-BGJ398 involved optimizing a series of N-aryl-N'-pyrimidin-4-yl ureas to enhance potency and selectivity for FGFRs.

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

    Compound Description: AN-024 is synthesized through a multi-step process []. Starting with 4-methyl-2-nitro-aniline, the synthesis involves the formation of key intermediates such as (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]-benzamide.

3-[4-(1H-Imidazol-1-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ide (Ippyt)

    Compound Description: Ippyt acts as a ligand in a zinc complex, forming a centrosymmetric molecule with a distorted octahedral coordination geometry around the Zn(II) ion []. Two Ippyt ligands and two water molecules coordinate to the central Zn(II) ion. The crystal structure is stabilized by O—H⋯N hydrogen bonds, which interconnect adjacent units to create a three-dimensional network.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

    Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist with good oral bioavailability []. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. The primary metabolic pathways of AMG 487 involve CYP3A-mediated oxidation, leading to the formation of two major metabolites: a pyridyl N-oxide and an O-deethylated AMG 487. One of these metabolites, the O-deethylated AMG 487, is a potent inhibitor of CYP3A, exhibiting both competitive and mechanism-based inhibition.

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

    Compound Description: Compound 3 is a Selective Serotonin One F Receptor Agonist (SSOFRA) with high affinity for the 5-HT1F receptor and over 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors []. Its development stemmed from the need for SSOFRAs with improved selectivity profiles compared to earlier compounds like sumatriptan and 5-(4′-fluorobenzamido)-3-(N-methyl-piperidin-4-yl)-1H-indole.

4-(4-R-phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles (L1-L6)

    Compound Description: These six novel pyrimidin-2-yl-substituted triaryltriazoles (L1-L6) feature variations in the substituent (R) at the 4-position of the phenyl ring []. These compounds were synthesized and characterized using various spectroscopic techniques. Their structures are stabilized by intermolecular interactions, including O—H⋯N, C—H⋯O, C—H⋯N, and C—H⋯π hydrogen bonds, leading to the formation of three-dimensional networks in their crystal structures.

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

    Compound Description: phpy2NS, designed as a ligand for Group 12 elements, forms complexes with Zn(II), Cd(II), and Hg(II) [, ]. Its molecular structure and interactions within the crystal lattice have been extensively studied using X-ray crystallography, revealing insights into its coordination behavior and supramolecular assembly.

2-[6-(1H-Benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

    Compound Description: This compound exhibits notable antimicrobial activity, surpassing the potency of the reference drug streptomycin in agar well diffusion assays []. Docking studies suggest a potential mechanism of action involving binding to the active site of tRNA (guanine37-N1)-methyltransferase (TrmD), an enzyme implicated in bacterial protein synthesis. The compound's structure, incorporating benzimidazole, thieno[2,3-d]pyrimidine, and acetamide moieties, provides a basis for exploring structure-activity relationships within this class of antimicrobial agents.

2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters

    Compound Description: This class of compounds was synthesized through a multi-step process [], starting with the stereoselective diazotization of (S)-2-amino-2-phenyl acetic acid (L-phenylglycine). The synthesis involved esterification and subsequent reactions with chloroacetyl chloride and 3-aryl-2-((piperazin-1-yl)methyl)quinazolin-4(3H)-one derivatives.

(Z)-N'-(Phenyl(pyridin-2-yl)methylene)nicotinohydrazide (I)

    Compound Description: This asymmetrical ligand was synthesized via the condensation reaction of nicotinic acid hydrazide and 2-benzoylpyridine []. Its structure, characterized by single-crystal X-ray diffraction, reveals a slightly twisted carbonohydrazone moiety. The crystal packing of compound (I) is stabilized by intramolecular and intermolecular hydrogen bonds. Furthermore, it exhibits antioxidant activity, as demonstrated by its ability to scavenge DPPH radicals.

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229 or 5b5-6)

    Compound Description: HNPC-A9229 stands out as a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide []. It exhibits exceptional fungicidal activity, surpassing or matching the efficacy of commercially available fungicides such as diflumetorim, tebuconazole, flusilazole, and isopyrazam. HNPC-A9229 demonstrates potent activity against Puccinia sorghi (EC50 = 0.16 mg/L) and Erysiphe graminis (EC50 = 1.14 mg/L). Notably, HNPC-A9229 possesses low toxicity to rats.

Properties

CAS Number

1421458-83-4

Product Name

3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide

IUPAC Name

3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]propanamide

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H24N6O/c29-21(10-9-18-6-2-1-3-7-18)26-19-16-24-22(25-17-19)28-14-12-27(13-15-28)20-8-4-5-11-23-20/h1-8,11,16-17H,9-10,12-15H2,(H,26,29)

InChI Key

UTESDZKZWBSKRG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CCC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.